molecular formula C20H18N4O2S B2392465 1-(2-methoxyphenyl)-6-((4-methylbenzyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one CAS No. 1005307-44-7

1-(2-methoxyphenyl)-6-((4-methylbenzyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

Cat. No.: B2392465
CAS No.: 1005307-44-7
M. Wt: 378.45
InChI Key: AFCVTRXJZBXROW-UHFFFAOYSA-N
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Description

1-(2-methoxyphenyl)-6-((4-methylbenzyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a complex organic compound with potential applications in various fields of scientific research. This compound features a pyrazolo[3,4-d]pyrimidinone core, which is known for its biological activity and potential therapeutic applications.

Preparation Methods

The synthesis of 1-(2-methoxyphenyl)-6-((4-methylbenzyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrazolo[3,4-d]pyrimidinone core, followed by the introduction of the 2-methoxyphenyl and 4-methylbenzylthio groups. Common reagents and conditions used in these reactions include:

    Reagents: Various halogenated intermediates, thiols, and methoxy-substituted aromatic compounds.

    Conditions: Catalytic amounts of acids or bases, elevated temperatures, and inert atmospheres to prevent oxidation.

Chemical Reactions Analysis

1-(2-methoxyphenyl)-6-((4-methylbenzyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the aromatic rings or the pyrazolo[3,4-d]pyrimidinone core.

Scientific Research Applications

1-(2-methoxyphenyl)-6-((4-methylbenzyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2-methoxyphenyl)-6-((4-methylbenzyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to downstream effects on cellular pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-(2-methoxyphenyl)-6-((4-methylbenzyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one can be compared with other similar compounds, such as:

    1-(2-methoxyphenyl)-6-(benzylthio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one: Lacks the 4-methyl group on the benzylthio moiety.

    1-(2-methoxyphenyl)-6-((4-chlorobenzyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one: Contains a chlorine atom instead of a methyl group on the benzylthio moiety.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity.

Properties

IUPAC Name

1-(2-methoxyphenyl)-6-[(4-methylphenyl)methylsulfanyl]-5H-pyrazolo[3,4-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O2S/c1-13-7-9-14(10-8-13)12-27-20-22-18-15(19(25)23-20)11-21-24(18)16-5-3-4-6-17(16)26-2/h3-11H,12H2,1-2H3,(H,22,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFCVTRXJZBXROW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CSC2=NC3=C(C=NN3C4=CC=CC=C4OC)C(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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